molecular formula C8H6N2O4S B12629072 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol CAS No. 921197-02-6

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol

Cat. No.: B12629072
CAS No.: 921197-02-6
M. Wt: 226.21 g/mol
InChI Key: ZRRYKFLFZFLAHY-UHFFFAOYSA-N
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Description

Product Overview 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a synthetic organic compound with the molecular formula C 8 H 6 N 2 O 4 S and a molecular weight of 226.21 g/mol . Its CAS Registry Number is 921197-02-6. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Research Significance of the Benzothiazole Core The benzothiazole ring system is a bicyclic structure comprising a benzene ring fused with a thiazole ring. This framework is found in numerous compounds with significant pharmacological value . Researchers have extensively explored 2-substituted benzothiazoles for their potent and selective biological properties, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities . Furthermore, the benzothiazole structure is a key component in several FDA-approved drugs and is utilized in developing imaging agents, such as those for positron emission tomography (PET) . The specific substitution pattern on the this compound molecule, including the electron-withdrawing nitro group and the electron-donating diol, makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities . Applications and Research Use This compound is intended for research and development purposes only. It serves as a key chemical building block for researchers in medicinal chemistry working to develop new therapeutic agents. It is particularly useful for: Medicinal Chemistry & Drug Discovery: Serving as a core scaffold for the design and synthesis of novel molecules with potential anticancer, antibacterial, or central nervous system activity . Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the benzothiazole core influence biological activity and potency against specific targets . Chemical Synthesis: Acting as a precursor for the development of more complex chemical libraries and molecular hybrids, such as those combining benzothiazole with other pharmacophores like thiazolidinone or urea . Important Notice This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. It is not for food, drug, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

921197-02-6

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

2-methyl-7-nitro-1,3-benzothiazole-5,6-diol

InChI

InChI=1S/C8H6N2O4S/c1-3-9-4-2-5(11)7(12)6(10(13)14)8(4)15-3/h2,11-12H,1H3

InChI Key

ZRRYKFLFZFLAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C(=C2S1)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Method 1: Condensation Reaction

One prominent method involves the reaction of acetylsalicylic acid with 2-amino-5-nitrothiazole using a condensing agent such as N,N'-carbonyl dimidazole (CDI) or HATU in tetrahydrofuran or DMF as solvents. The reaction proceeds under reflux conditions for approximately 24 hours:

  • Reagents :

    • Acetylsalicylic acid
    • 2-amino-5-nitrothiazole
    • CDI or HATU as condensing agents
    • DMF or THF as solvents
  • Procedure :

    • The acetylsalicylic acid is dissolved in anhydrous tetrahydrofuran.
    • After adding the condensing agent and stirring for several hours at room temperature, the solution containing the amine is added dropwise.
    • The mixture is heated to reflux for a specified duration before cooling and filtering to obtain the product.

This method yields approximately 36% of the desired compound.

Method 2: Electrophilic Bromination

Another approach utilizes bromination of a precursor compound involving aniline derivatives:

  • Reagents :

    • 4-methoxyaniline
    • Ammonium sulfocyanate
    • Bromine
  • Procedure :

    • The aniline and ammonium sulfocyanate are mixed in acetic acid and stirred at room temperature.
    • Bromine is added dropwise while maintaining low temperatures to control the reaction.

This method has been reported to yield up to 69% of the product after purification.

Method 3: Alkylation Reaction

A third method involves alkylation reactions using potassium carbonate:

  • Reagents :

    • Potassium carbonate
    • Alkyl bromide derivatives
  • Procedure :

    • The starting material is dissolved in acetonitrile and refluxed with potassium carbonate.

The yield from this method typically averages around 80%, depending on the specific alkyl derivative used.

Recent studies have shown that variations in reaction conditions, such as temperature and solvent choice, significantly impact yield and purity. For instance:

  • Adjusting the molar ratios of reactants can optimize yields.
  • The choice of solvent can influence reaction kinetics and product stability.

The preparation of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol can be achieved through several effective synthetic routes. Each method has its advantages regarding yield and simplicity. Further research into optimizing these methods could enhance production efficiency for this valuable compound in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitubercular Activity
Benzothiazole derivatives, including 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol, have been investigated for their antimicrobial properties. Recent studies have shown that benzothiazole-based compounds exhibit significant activity against Mycobacterium tuberculosis, which is crucial in the fight against multidrug-resistant tuberculosis (MDR-TB) . The synthesis of these compounds often involves various methods such as diazo-coupling and microwave irradiation, leading to derivatives with enhanced biological activity .

Therapeutic Potential
The compound has also been evaluated for other therapeutic effects. Benzothiazole derivatives are noted for their analgesic, anti-inflammatory, and anticonvulsant properties . This broad spectrum of activity makes them candidates for further development in treating various conditions. For instance, the anti-inflammatory effects have been linked to their ability to inhibit specific pathways involved in inflammation .

Environmental Applications

Detection of Environmental Contaminants
this compound has potential applications in environmental monitoring. Studies have focused on the detection of benzothiazole derivatives in water sources, highlighting their persistence as contaminants . The ability to detect these compounds is critical for assessing environmental health and safety.

Materials Science Applications

Dye Synthesis and Photonic Applications
Benzothiazole derivatives are utilized in the synthesis of dyes and as photonic materials. Their unique chemical structure allows them to function effectively as sensitizing agents in photography and as components in organic light-emitting diodes (OLEDs) . The optical properties of these compounds make them suitable for applications in imaging technologies and sensors.

Case Studies

Study Findings Applications
Shaikh et al. (2023)Synthesized acetamide-linked benzothiazole derivatives with good anti-tubercular activity against M. tuberculosis H37RvAntimicrobial drug development
Recent Advances in Medicinal Chemistry (2023)Reviewed the therapeutic effects of benzothiazole-based compounds including anti-inflammatory and antiviral activitiesDrug discovery and development
Environmental Monitoring Study (2022)Detected persistent benzothiazole derivatives in drinking water sourcesEnvironmental safety assessments

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzothiazole Derivatives

(a) (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole (Compound 1b)
  • Structural Features : This fluorogenic benzothiazole derivative () replaces the nitro and diol groups with a methoxy group (position 6) and a styryl-azide substituent.
  • Functional Differences :
    • The methoxy group increases electron density on the benzothiazole ring, enhancing fluorescence properties.
    • The azidostyryl moiety enables bioorthogonal labeling applications, unlike the nitro-diol system, which may prioritize redox or catalytic activity.
  • Applications : Used in fluorescence microscopy due to its fluorogenic response upon azide-alkyne cycloaddition .
(b) 4,7-Diphenylethynyl-2,1,3-benzothiadiazole
  • Structural Features : A benzothiadiazole (BTD) analog () with ethynyl-phenyl groups at positions 4 and 5.
  • Functional Differences :
    • The BTD core has higher electron deficiency than benzothiazole, leading to stronger luminescence and charge-transfer properties.
    • Lacking diol groups, this compound exhibits lower solubility in aqueous media but superior thermal stability (melting points >200°C).
  • Applications : Liquid crystals and organic light-emitting diodes (OLEDs) due to extended π-conjugation .

Comparison with Benzodithiazine Derivatives

(a) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)
  • Structural Features : A benzodithiazine derivative with sulfonyl groups and a hydrazine substituent ().
  • Functional Differences :
    • The sulfonyl groups increase electrophilicity and stability under acidic conditions compared to the nitro-diol system.
    • The hydrazine moiety enables nucleophilic reactivity, contrasting with the hydrogen-bonding capacity of diols.
  • Applications : Antimicrobial agents, as sulfonyl groups enhance membrane permeability .

Comparison with Diol-Containing Compounds

(a) 14α-Methyl-3,6-diol
  • Structural Features : A steroidal diol () involved in fungal ergosterol biosynthesis.
  • Functional Differences :
    • The diol groups in this compound participate in membrane fluidity regulation, unlike the benzothiazole diols, which may act as chelators or catalysts.
    • Accumulation of 14α-methyl-3,6-diol correlates with azole antifungal resistance, highlighting a biological role absent in synthetic benzothiazoles .
(b) Osteogenic Oxysterol Diol Conjugates
  • Structural Features : Steroid-derived diols linked to tetracycline fragments ().
  • Esterase-sensitive linkers enable controlled drug release, a feature absent in the nitro-diol benzothiazole .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Key Properties Applications
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol Benzothiazole -NO₂, -CH₃, -OH (5,6) Polar solubility, H-bonding Catalysis, sensors
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole Benzothiazole -OCH₃, -CH=CH-C₆H₄-N₃ Fluorogenic, lipophilic Bioimaging
4,7-Diphenylethynyl-2,1,3-benzothiadiazole Benzothiadiazole -C≡C-C₆H₅ (4,7) High thermal stability OLEDs, liquid crystals
14α-Methyl-3,6-diol Sterol -CH₃, -OH (3,6) Membrane integration Antifungal target

Table 2: Spectroscopic Data (Selected Compounds)

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 3235 (N-NH₂), 1645 (C=N) 2.40 (s, CH₃), 7.86 (H-5) 19.95 (CH₃), 166.82 (C=N)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 3360 (N-NH₂), 1740 (C=O) 3.88 (s, OCH₃), 8.29 (H-8) 53.68 (OCH₃), 166.17 (C=O)

Research Findings and Implications

  • Electronic Effects : Nitro and diol substituents on benzothiazole reduce electron density compared to methoxy or ethynyl groups, making the compound suitable for redox-sensitive applications .
  • Biological Relevance : Unlike steroidal diols (e.g., 14α-methyl-3,6-diol), benzothiazole diols lack inherent antifungal activity but may serve as enzyme inhibitors due to H-bonding capacity .
  • Material Science Potential: The diol-nitro combination enhances polarity, favoring applications in aqueous-phase catalysis or sensors over optoelectronics, where extended conjugation (e.g., BTD derivatives) is preferred .

Biological Activity

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a compound of significant interest due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that may contribute to its biological effects. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to alterations in cellular functions.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
  • Antiviral Properties : The compound has been investigated for its antiviral activity. It has shown promise in inhibiting viral replication in vitro, particularly against HIV and other viruses. The mechanism involves interference with viral entry or replication processes .
  • Cytotoxicity : In cancer research, this compound has exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to generate reactive oxygen species (ROS), which can lead to cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 6.25 µg/mL
AntimicrobialEscherichia coliMIC = 12.5 µg/mL
AntiviralHIVInhibition of viral replication
CytotoxicHCT116 (colon cancer)Induction of apoptosis
CytotoxicMCF-7 (breast cancer)Cell growth inhibition

Detailed Research Findings

Recent studies have highlighted the potential of this compound as an effective agent against various diseases:

  • Antimicrobial Studies : In a comparative study involving several synthesized benzothiazole derivatives, this compound exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin .
  • Antiviral Mechanisms : Research indicates that the compound may inhibit viral entry by disrupting the viral envelope or interfering with host cell receptors necessary for viral attachment .
  • Cancer Therapeutics : In vitro studies have shown that treatment with this compound leads to significant growth inhibition in various cancer cell lines through mechanisms involving ROS generation and apoptosis induction .

Chemical Reactions Analysis

Copper-Mediated Cyclization

The compound is synthesized via copper-catalyzed reactions starting from substituted 2-aminothiophenol precursors. A key intermediate involves bromination/oxidation steps to introduce the nitro group and diol moieties. For example:

  • Step 1 : Reaction of 2-aminothiophenol with α-bromoketones in the presence of CuBr₂ generates α-aminoketone intermediates .

  • Step 2 : Cyclization via nucleophilic attack of the thiol group on the α-carbon, followed by dehydrogenation, yields the benzothiazole core .

Nitration and Hydroxylation

Post-cyclization nitration at position 7 and hydroxylation at positions 5/6 are achieved using mixed acid (HNO₃/H₂SO₄) and oxidative conditions (e.g., H₂O₂/Fe³⁺), respectively .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to positions 4 and 5. Reported reactions include:

  • Sulfonation : SO₃ in H₂SO₄ selectively sulfonates position 4 .

  • Halogenation : Cl₂ or Br₂ in acetic acid substitutes position 5 .

Diol Group Modifications

The 5,6-diol moiety undergoes:

  • Esterification : Reaction with acetyl chloride or benzoyl chloride under basic conditions forms diesters (e.g., YWTIYMDFTSDQEG-UHFFFAOYSA-N ) .

  • Etherification : Alkylation with methyl iodide or benzyl bromide produces dialkoxy derivatives .

Mechanistic Insights

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enhancing solubility for further coupling .

  • Radical Reactions : Mn(acac)₃ or FeCl₂ promotes radical cyclization with organoboronic acids, enabling C-2 functionalization .

Stability and Compatibility

  • pH Sensitivity : The diol group decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Stable up to 200°C, but nitro group decomposition occurs above 250°C .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol, and what intermediates are critical?

  • The synthesis often involves multi-step reactions, including diazotization and nitration. For example, nitration of a benzothiazole precursor can introduce the nitro group, while diazotization (using NaNO₂ under acidic conditions) is employed for functionalizing aromatic rings. A key intermediate is the aminostyryl-benzothiazole derivative, which undergoes nitration and subsequent oxidation to yield the diol moiety . Reaction conditions (e.g., temperature control at 0°C, light protection with aluminum foil) are critical to prevent side reactions .

Q. How is the structure of this compound characterized spectroscopically?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, the nitro group exhibits distinct IR stretching frequencies (~1520 cm⁻¹ for asymmetric NO₂). NMR can resolve methyl and aromatic protons, with coupling patterns confirming substituent positions. Mass spectrometry (MS) is used to verify molecular weight, particularly for nitro-containing derivatives, which may fragment during analysis .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization (e.g., from ethanol or THF) and column chromatography (silica gel with gradient elution) are common. For sensitive intermediates, inert atmospheres (argon or nitrogen) prevent oxidation during purification .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nitration in benzothiazole derivatives?

  • Nitration regioselectivity depends on electronic and steric factors. Electron-donating groups (e.g., methoxy) direct nitration to para positions, while steric hindrance from substituents like methyl groups can shift reactivity. Controlled addition of nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures minimizes polysubstitution . Computational studies (DFT) can predict reactive sites, but experimental validation via HPLC or LC-MS is necessary .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Light-sensitive intermediates (e.g., azido derivatives) require aluminum foil shielding . Moisture-sensitive steps (e.g., Grignard reactions) demand anhydrous solvents (dry THF) and desiccants (CaCl₂). Catalytic systems (e.g., Pd(PPh₃)₂Cl₂) in Sonogashira couplings improve stability of alkynylated intermediates .

Q. How does this compound interact with biological targets in bioimaging applications?

  • The nitro group enhances electron-deficient properties, enabling fluorescence quenching mechanisms. In bioorthogonal labeling, azide-functionalized derivatives undergo click chemistry with alkyne-tagged biomolecules. However, conflicting data exists on its cellular uptake efficiency; some studies report pH-dependent fluorescence activation, while others note nonspecific binding. Validating specificity requires fluorescence microscopy with controlled pH buffers .

Data Contradiction Analysis

Q. Why do reported yields for palladium-catalyzed couplings vary across studies?

  • Discrepancies arise from catalyst loading (e.g., 0.26 mmol Pd vs. 0.13 mmol CuI in ), solvent polarity (THF vs. DMF), and reaction time (6–48 hours). Lower yields in aqueous systems may stem from hydrolysis of intermediates, whereas anhydrous conditions favor stability .

Q. How can conflicting spectroscopic data for nitrobenzothiazoles be resolved?

  • Variations in NMR chemical shifts may result from solvent effects (DMSO vs. CDCl₃) or paramagnetic impurities. Cross-validation with X-ray crystallography or high-resolution MS is recommended. For example, crystallographic data for analogous compounds (e.g., 4,7-dibromo-5,6-dinitro derivatives) confirms substituent positions, resolving ambiguities in spectral assignments .

Methodological Recommendations

  • Synthesis Optimization : Use Pd/Cu bimetallic systems for cross-couplings to enhance efficiency .
  • Characterization : Pair NMR with computational prediction tools (e.g., ACD/Labs Percepta) for structural validation .
  • Biological Testing : Include negative controls (e.g., nitro-free analogs) to assess specificity in bioimaging .

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